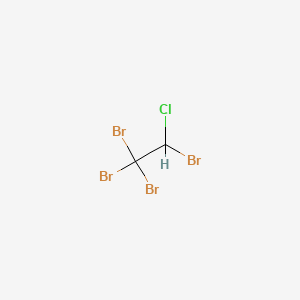

1,1,1,2-Tetrabromo-2-chloroethane

Description

Contextual Relevance within Polyhalogenated Organic Chemistry

Polyhalogenated alkanes, hydrocarbons containing multiple halogen atoms, are a diverse class of compounds with a wide array of industrial applications and environmental implications. libretexts.orgpressbooks.pub They are often utilized as solvents, refrigerants, and intermediates in organic synthesis. libretexts.org The reactivity and physical properties of these compounds are dictated by the number and nature of the halogen atoms, as well as their position on the carbon skeleton. wou.edu

1,1,1,2-Tetrabromo-2-chloroethane, with its combination of both bromine and chlorine atoms, is considered a mixed halogenated alkane. The presence of different halogens on the same ethane (B1197151) backbone introduces asymmetry and is expected to influence its chemical behavior. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond, suggesting that this compound might exhibit selective reactivity under certain conditions.

The study of analogous, more common polyhalogenated ethanes, such as 1,1,2,2-tetrachloroethane (B165197) and 1,1,2,2-tetrabromoethane (B165195), provides some insight into the potential characteristics of this compound. For instance, 1,1,2,2-tetrachloroethane was historically used as a solvent and in the production of other chlorinated hydrocarbons. wikipedia.orgcdc.gov Similarly, 1,1,2,2-tetrabromoethane has applications as a flame retardant and in mineral flotation. chemicalbook.com These applications are tied to their non-flammability and high density, properties that are also anticipated for this compound.

The synthesis of such compounds often involves the halogenation of alkanes or alkenes. For example, the free radical halogenation of ethane with bromine is a known process. youtube.com The synthesis of mixed halogenated alkanes can be more complex, potentially involving multiple steps or specialized reagents to achieve the desired substitution pattern. nih.gov

Current Research Landscape and Identified Knowledge Gaps for this compound

The primary information available for this compound comes from computational databases like PubChem, which provide calculated properties. nih.gov

Identified Knowledge Gaps:

Synthesis: There are no specific, detailed, and experimentally verified synthetic routes published for this compound. While general methods for the synthesis of mixed bromo-chloro alkanes exist, a dedicated study on the efficient and selective synthesis of this particular isomer is absent. researchgate.net

Chemical Reactivity: The reactivity of this compound has not been experimentally investigated. Studies on its thermal stability, and its reactions with common nucleophiles, electrophiles, and radicals are needed to understand its chemical behavior and potential applications or degradation pathways.

Spectroscopic Data: There is a lack of published experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound. Such data is crucial for its unambiguous identification and for understanding its molecular structure and bonding.

Physical Properties: Experimentally determined physical properties such as boiling point, melting point, and density are not available. The current data is based on computational estimations. nih.gov

The study of mixed halogenated alkanes, in general, is an area of growing interest, particularly concerning their environmental fate and potential as persistent organic pollutants. nih.gov The lack of fundamental data for compounds like this compound represents a significant gap in the comprehensive understanding of this class of chemicals. Future research should aim to fill these gaps through targeted synthesis, characterization, and reactivity studies.

Interactive Data Table: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₂HBr₄Cl |

| Molecular Weight | 380.10 g/mol |

| XLogP3-AA | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Exact Mass | 379.64593 g/mol |

| Monoisotopic Mass | 375.65003 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 6 |

| Formal Charge | 0 |

| Complexity | 57.2 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

379226-03-6 |

|---|---|

Molecular Formula |

C2HBr4Cl |

Molecular Weight |

380.10 g/mol |

IUPAC Name |

1,1,1,2-tetrabromo-2-chloroethane |

InChI |

InChI=1S/C2HBr4Cl/c3-1(7)2(4,5)6/h1H |

InChI Key |

XYIRCCZRZGAHIH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Br)(Br)Br)(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 1,1,1,2-Tetrabromo-2-chloroethane

The synthesis of this compound can be approached through several strategic halogenation routes. These methods aim to selectively introduce both bromine and chlorine atoms onto an ethane (B1197151) framework.

Halogenation Strategies

Halogenation reactions form the cornerstone of synthesizing polyhalogenated alkanes. For this compound, this involves the controlled addition or substitution of halogens on appropriate precursors.

A primary and direct route to this compound involves the selective chlorination of 1,1,1,2-tetrabromoethane. This reaction typically proceeds via a free-radical mechanism, initiated by ultraviolet (UV) light or heat. The process involves the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). masterorganicchemistry.com These highly reactive radicals then abstract a hydrogen atom from the 1,1,1,2-tetrabromoethane, leading to the formation of a bromo-chloro-ethyl radical. This radical subsequently reacts with another chlorine molecule to yield the final product and a new chlorine radical, thus propagating the chain reaction. youtube.com

The success of this method hinges on controlling the reaction conditions to favor monosubstitution and prevent further chlorination, which could lead to the formation of undesired polychlorinated byproducts. The reactivity of the remaining C-H bond in the product is a critical factor to consider.

An alternative synthetic approach involves a multi-step process starting from ethylene (B1197577) or its derivatives. This method relies on the sequential addition of bromine and chlorine across the double bond. For instance, the bromination of an appropriate chloro-substituted ethylene derivative can be a viable pathway.

While direct sequential halogenation of ethylene itself would likely lead to a mixture of products, starting with a precursor like vinyl chloride and performing a controlled bromination followed by further halogenation steps could theoretically lead to the desired product. The challenge lies in controlling the regioselectivity of the halogen addition at each step.

Catalytic Synthesis Approaches for Enhanced Selectivity and Yield

While free-radical halogenation is a common method, it often suffers from a lack of selectivity, leading to a mixture of products. masterorganicchemistry.com Catalytic approaches can offer a significant advantage by enhancing the selectivity and yield of the desired product. For the synthesis of mixed halogenated alkanes, various catalysts have been explored. For instance, in the synthesis of 1,1,2,2-tetrachloroethane (B165197), catalysts like ferric chloride are employed to improve the efficiency of the chlorination of ethylene. wikipedia.org

For the specific synthesis of this compound, research into specific catalytic systems is less documented. However, drawing parallels from other mixed halogenation reactions, one could envision the use of Lewis acid catalysts to polarize the halogen-halogen bond, facilitating a more controlled electrophilic addition or substitution. The choice of catalyst would be crucial to direct the chlorination to the desired position on the tetrabromoethane precursor.

| Catalyst Type | Potential Advantage | Example of Related Application |

| Lewis Acids (e.g., FeCl₃, AlCl₃) | Enhanced polarization of Cl-Cl bond, potentially leading to more selective substitution. | Catalytic chlorination of ethylene to 1,1,2,2-tetrachloroethane. wikipedia.org |

| Supported Metal Catalysts | Increased surface area and potential for regioselective control. | Not widely documented for this specific transformation. |

Table 1: Potential Catalytic Approaches for this compound Synthesis

Exploration of Novel Reaction Conditions for this compound Formation

The development of novel reaction conditions is an ongoing pursuit in synthetic chemistry to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, exploring unconventional methods could lead to significant advancements.

One area of exploration could be the use of phase-transfer catalysis. This technique can be particularly useful in reactions involving reagents that are soluble in different phases, potentially allowing for milder reaction conditions and improved yields. Another avenue could be the investigation of microreactor technology, which offers precise control over reaction parameters such as temperature, pressure, and mixing, potentially leading to higher selectivity and safety in highly exothermic halogenation reactions.

Reactivity Studies of this compound

The reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds and a single carbon-hydrogen bond. The high degree of halogenation significantly influences the molecule's electronic properties and its susceptibility to various chemical transformations. The differing electronegativities and bond strengths of the C-Br and C-Cl bonds also play a crucial role in determining which bonds are preferentially broken in a given reaction.

The primary modes of reactivity for polyhalogenated alkanes include nucleophilic substitution and elimination reactions.

In the context of nucleophilic substitution reactions , the carbon atoms in this compound are electrophilic due to the electron-withdrawing nature of the halogen atoms. However, the steric hindrance caused by the four bulky bromine atoms and one chlorine atom can significantly impede the approach of a nucleophile, particularly for an Sₙ2-type reaction which involves a backside attack. libretexts.org Sₙ1 reactions, which proceed through a carbocation intermediate, might be more plausible, especially if the resulting carbocation can be stabilized.

Elimination reactions , such as dehydrohalogenation, are also a prominent feature of the reactivity of polyhalogenated alkanes. byjus.com In the presence of a strong base, this compound can undergo elimination of a hydrogen halide (HBr or HCl) to form a halogenated alkene. The regioselectivity of this elimination (i.e., whether HBr or HCl is eliminated and from which positions) would depend on the relative acidity of the α-proton and the stability of the resulting alkene. The Zaitsev and Hofmann rules can provide a basis for predicting the major product, although the electronic effects of the multiple halogen substituents would be a significant influencing factor.

| Reaction Type | Reagents | Potential Products | Key Factors |

| Nucleophilic Substitution (Sₙ1/Sₙ2) | Nucleophiles (e.g., OH⁻, CN⁻, RO⁻) | Halogen-substituted alcohols, nitriles, ethers | Steric hindrance, stability of carbocation intermediate, strength of nucleophile. |

| Elimination (E1/E2) | Strong bases (e.g., KOH, NaOEt) | Halogenated alkenes | Strength and steric bulk of the base, relative acidity of α-protons, stability of the resulting alkene. |

Table 2: Predicted Reactivity of this compound

Nucleophilic Substitution Reactions and Mechanism Elucidation

Nucleophilic substitution reactions are fundamental processes in which a nucleophile, an electron-rich species, replaces a leaving group on an aliphatic carbon atom. The reactivity of 1,1,1,2-tettabromo-2-chloroethane in such reactions is governed by several factors, including the nature of the carbon-halogen bonds, steric hindrance, and the stability of potential intermediates. youtube.comnih.gov These reactions can proceed through two primary mechanisms: bimolecular (S(_N)2) or unimolecular (S(_N)1). youtube.comlibretexts.org

An S(_N)2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This mechanism is sensitive to steric hindrance; it is favored at less substituted carbon centers. youtube.com Conversely, the S(_N)1 mechanism is a two-step process that begins with the slow cleavage of the carbon-leaving group bond to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.orgyoutube.com This pathway is favored for substrates that can form stable carbocations, typically at tertiary carbon centers. libretexts.org

Substitution at the Chlorinated Carbon Center

The structure of 1,1,1,2-tettabromo-2-chloroethane features two distinct carbon centers: a CBr(_3) group and a CHBrCl group. The carbon atom bonded to the chlorine, a secondary carbon, is a potential site for nucleophilic attack. For a substitution reaction to occur at this center, a nucleophile would attack the carbon, displacing either the chlorine or the bromine atom as a leaving group.

The feasibility of an S(_N)1 versus an S(_N)2 mechanism at this position depends on reaction conditions. An S(_N)2 pathway would be hindered by the presence of the bulky bromine atoms on the adjacent carbon. An S(_N)1 pathway would require the formation of a secondary carbocation, which is less stable than a tertiary carbocation and may be disfavored. libretexts.org The specific products of such a substitution would depend on the identity of the nucleophile used. For instance, reaction with hydroxide (B78521) ions could potentially yield an alcohol, while reaction with cyanide ions could form a nitrile. youtube.com

Influence of Halogen Substituents on Reactivity

The reactivity of 1,1,1,2-tettabromo-2-chloroethane in nucleophilic substitution reactions is significantly influenced by the properties of its halogen substituents. Two key factors are the polarity of the carbon-halogen bond and the strength of that bond, which affects the leaving group's ability. libretexts.org

Bond Polarity: Electronegativity decreases down the halogen group (F > Cl > Br > I). This means the C-Cl bond is more polar than the C-Br bond, imparting a greater partial positive charge ((\delta)+) on the carbon atom bonded to chlorine compared to those bonded to bromine. libretexts.org Based on polarity alone, one might expect the chlorinated carbon to be more susceptible to nucleophilic attack. chadsprep.com

Bond Strength (Leaving Group Ability): The strength of the carbon-halogen bond decreases as the size of the halogen atom increases (C-F > C-Cl > C-Br > C-I). libretexts.org The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion. libretexts.org In nucleophilic substitution reactions, leaving group ability is often the dominant factor determining reaction rates. chadsprep.comlibretexts.org Therefore, it is generally expected that the C-Br bond would be more readily cleaved than the C-Cl bond.

For 1,1,1,2-tettabromo-2-chloroethane, this suggests that substitution reactions involving the displacement of a bromine atom are kinetically favored over the displacement of the chlorine atom, all other factors being equal.

Table 1: Carbon-Halogen Bond Properties

| Bond | Bond Energy (kJ/mol) | Electronegativity of Halogen |

| C-Cl | 346 | 3.16 |

| C-Br | 290 | 2.96 |

This table presents generalized bond energy and electronegativity values to illustrate the chemical principles governing reactivity.

Elimination Reactions Leading to Unsaturated Halogenated Products

Polyhalogenated alkanes like 1,1,1,2-tettabromo-2-chloroethane can undergo elimination reactions, typically in the presence of a base, to form unsaturated compounds such as alkenes and alkynes. libretexts.orgmasterorganicchemistry.com This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. masterorganicchemistry.com

Formation of Halogenated Alkenes and Alkynes

In 1,1,1,2-tettabromo-2-chloroethane, there is one hydrogen atom available for elimination, located on the carbon that also bears the chlorine and one bromine. The adjacent carbon contains three bromine atoms. Treatment with a strong base can induce the elimination of a hydrogen halide (HBr or HCl) to form a halogenated alkene.

Given the superior leaving group ability of bromide compared to chloride, the elimination of HBr is the more probable initial pathway. This would lead to the formation of 1,1,2-tribromo-2-chloroethene.

Further elimination from the resulting haloalkene is possible under forcing conditions (e.g., very strong bases like sodium amide, NaNH(_2)) to yield a halogenated alkyne. beilstein-journals.org A second elimination reaction could remove another molecule of HBr, potentially leading to the formation of bromo-chloro-acetylene. The synthesis of alkynes from vicinal or geminal dihalides through double dehydrohalogenation is a well-established method. beilstein-journals.org

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity: Since there is only one hydrogen atom in the molecule, the initial dehydrohalogenation of 1,1,1,2-tettabromo-2-chloroethane does not present a regiochemical choice in the traditional sense (Zaitsev vs. Hofmann). nih.gov The double bond will form between the two carbon atoms of the original ethane backbone. The question of regioselectivity becomes relevant in terms of which halogen is eliminated with the hydrogen. As discussed, the weaker C-Br bond makes bromide the better leaving group, suggesting that dehydrobromination is favored over dehydrochlorination.

Stereoselectivity: Elimination reactions, particularly the E2 mechanism, are highly stereoselective. doubtnut.com The E2 reaction proceeds most efficiently when the hydrogen atom and the leaving group are in an anti-periplanar conformation (a dihedral angle of 180°). doubtnut.com This geometric requirement dictates the stereochemistry of the resulting alkene. For 1,1,1,2-tettabromo-2-chloroethane, the specific stereoisomer of the resulting alkene (E or Z) would depend on the staggered conformation adopted during the transition state of the E2 elimination. chemistrysteps.com The formation of the more stable alkene (typically the E-isomer, where bulky groups are further apart) is generally favored if multiple pathways are available. doubtnut.com

Reductive Dehalogenation Processes

Reductive dehalogenation involves the removal of halogen atoms through reduction, often employing metals or metal-based reagents. Vicinal dihalides (having halogens on adjacent carbons) can be converted to alkenes by treatment with reducing agents like zinc dust. libretexts.org

For a polyhalogenated compound like 1,1,1,2-tettabromo-2-chloroethane, which can be considered a vicinal tetrahalide, reductive dehalogenation with a reagent such as zinc powder in an alcohol solvent is expected to occur. This type of reaction typically proceeds via an E2-like mechanism where the metal facilitates the elimination of two halogen atoms.

The reaction of the analogous compound, 1,1,2,2-tetrabromoethane (B165195), with zinc powder is known to produce ethyne (B1235809) through a two-step elimination process. First, two bromine atoms are removed to form a dibromoethene intermediate, which then undergoes a second dehalogenation to form the alkyne.

By analogy, the reaction of 1,1,1,2-tettabromo-2-chloroethane with zinc would likely proceed through a similar pathway. The initial elimination of two bromine atoms from the vicinal positions would yield a bromo-chloro-ethene. A subsequent, more vigorous reduction could then lead to the formation of an alkyne. The exact nature of the final product would depend on the reaction conditions and the relative ease of removing the remaining halogens. The general procedure often involves stirring the haloalkane with an excess of zinc powder in a solvent like aqueous THF or an alcohol at room temperature.

Mechanistic Pathways of Reductive Cleavage

The reductive cleavage of carbon-halogen bonds in polyhalogenated alkanes can proceed through different mechanistic pathways. For polybrominated compounds, a concerted mechanism is often favored. libretexts.orglibretexts.org

Investigation of Thermal and Photochemical Stability

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile.

Thermal Stability: While specific data for this compound is not available, analogous compounds such as 1,1,1,2-tetrachloroethane (B165186) decompose upon heating. nih.gov The decomposition products of the chlorinated analog include hydrochloric acid, carbon dioxide, and carbon monoxide. nih.gov By analogy, the thermal decomposition of this compound is expected to yield hydrogen bromide, hydrogen chloride, and various carbon oxides.

Photochemical Stability: Polyhalogenated alkanes can undergo photodegradation upon exposure to ultraviolet (UV) radiation. nih.gov This process typically involves the homolytic cleavage of a carbon-halogen bond to generate radical intermediates. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, elimination, and reaction with oxygen to form photo-oxidation products. The presence of chromophoric groups is a prerequisite for the initiation of photochemical reactions. nih.gov Given the presence of multiple C-Br and C-Cl bonds, this compound is expected to be susceptible to photochemical degradation.

Oxidative Transformations and Pathways

The high halogen content of this compound makes it relatively resistant to oxidation. However, under forcing conditions or with powerful oxidizing agents, transformation can occur. Advanced Oxidation Processes (AOPs) are often required to degrade such highly halogenated compounds. nih.gov

One such powerful oxidant is the sulfate (B86663) radical (SO₄⁻), which can be generated from persulfate (S₂O₈²⁻) through thermal or photochemical activation. acs.orgresearchgate.netresearchgate.netkoreascience.kr While fully halogenated compounds are generally difficult to oxidize, the presence of a C-H bond in this compound could provide a site for initial attack. The oxidation of halogenated hydrocarbons often proceeds via a series of complex reactions, potentially leading to the formation of smaller, more oxidized species and ultimately mineralization to carbon dioxide and halide ions. acs.org The oxidative halogenation of hydrocarbons can also be achieved using rare earth halide catalysts. google.com

A summary of potential oxidative transformations is presented in Table 2.

Table 2: Potential Oxidative Transformations of this compound

| Oxidizing System | Potential Products | Reaction Type |

|---|---|---|

| Activated Persulfate (SO₄⁻) | Halogenated carboxylic acids, CO₂, HBr, HCl | Advanced Oxidation Process |

Advanced Spectroscopic and Analytical Characterization

Advanced Spectroscopic Techniques for Structural Elucidation of 1,1,1,2-Tetrabromo-2-chloroethane

The structural elucidation of this compound is accomplished through the synergistic application of several high-resolution spectroscopic methods. Each technique offers unique insights into the molecular architecture, from the connectivity of atoms to the nature of chemical bonds and the precise isotopic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and isomeric purity of this compound. Analysis of different nuclei provides complementary data points for a full structural assignment.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal. The molecule contains only one proton, located on the second carbon (C-2). Since there are no protons on the adjacent carbon (C-1), this signal will appear as a singlet due to the absence of spin-spin coupling. The chemical shift of this proton would be significantly downfield, likely in the range of 6.0-7.5 ppm. This substantial deshielding is caused by the strong electron-withdrawing effects of the five attached halogen atoms (one chlorine and four bromine atoms).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show two distinct signals, corresponding to the two carbon environments in the molecule: the -CBr₃ group and the -CHBrCl group. The carbon atom bonded to three bromine atoms (-CBr₃) would appear at a specific chemical shift, while the carbon bonded to a proton, a bromine atom, and a chlorine atom (-CHBrCl) would resonate at a different shift. Chlorine's higher electronegativity compared to bromine would influence the chemical shift of the adjacent carbon. docbrown.info Based on data from similar halogenated ethanes, the -CHBrCl carbon is expected to be further downfield than the -CBr₃ carbon. docbrown.info

⁷⁹Br and ³⁵Cl NMR: While less common, NMR spectroscopy of halogen nuclei like ⁷⁹Br and ³⁵Cl can provide direct information about the chemical environment around the halogen atoms. These spectra would confirm the presence of bromine and chlorine and could potentially distinguish between the different bromine environments if resolution permits. However, these nuclei are quadrupolar, which often results in broad signals, making interpretation more complex.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Rationale |

|---|---|---|---|

| ¹H | ~6.0 - 7.5 | Singlet (s) | Single proton with no adjacent protons. Strong deshielding from five halogen atoms. |

| ¹³C | Two distinct signals | Two singlets | Represents the CBr₃ and CHBrCl carbon environments. Chemical shifts are influenced by the differing electronegativity of the attached halogens. docbrown.info |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. For a molecule with a complex isotopic distribution due to bromine and chlorine, HRMS can distinguish between different isotopic combinations that may have the same nominal mass. docbrown.info This capability is crucial for confirming the identity of the compound and differentiating it from other substances with similar molecular weights. researchgate.net

The mass spectrum of this compound is characterized by a highly distinctive isotopic pattern in the molecular ion region. This pattern arises from the natural abundances of the isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). docbrown.infoyoutube.comlibretexts.org The presence of four bromine atoms and one chlorine atom results in a complex cluster of peaks for the molecular ion ([C₂HBr₄Cl]⁺), with the relative intensities of the peaks determined by the statistical probability of each isotopic combination.

Common fragmentation pathways in haloalkanes involve the cleavage of the carbon-halogen bond or the carbon-carbon bond. youtube.com

Loss of a Halogen Atom: The C-Br bond is weaker than the C-Cl and C-C bonds, making the loss of a bromine radical (•Br) a highly probable initial fragmentation step. docbrown.info This would result in a prominent fragment ion cluster corresponding to [C₂HBr₃Cl]⁺.

Carbon-Carbon Bond Cleavage: Scission of the C-C bond is another possible fragmentation pathway. This would lead to the formation of [CHBrCl]⁺ and [CBr₃]⁺ ions, each with their own characteristic isotopic patterns.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Origin | Significance |

|---|---|---|

| [C₂HBr₄Cl]⁺ | Molecular Ion | Confirms molecular weight and shows a highly complex isotopic pattern due to Br and Cl isotopes. docbrown.infolibretexts.org |

| [C₂HBr₃Cl]⁺ | Loss of a bromine atom ([M-Br]⁺) | A major fragment due to the relative weakness of the C-Br bond. docbrown.info |

| [CBr₃]⁺ | C-C bond cleavage | Indicates the presence of the tribromomethyl group. |

| [CHBrCl]⁺ | C-C bond cleavage | Indicates the presence of the bromochloromethyl group. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonds within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides information on vibrations that cause a change in the molecule's dipole moment. For this compound, key absorption bands are expected for C-H, C-Cl, and C-Br bonds. The C-H stretching vibration will appear in the typical region of 2950-3100 cm⁻¹. The C-Cl and C-Br stretching vibrations occur in the fingerprint region (below 1500 cm⁻¹) and are diagnostic for haloalkanes. docbrown.info Specifically, C-Cl stretches are typically found in the 850-550 cm⁻¹ range, while C-Br stretches appear at lower wavenumbers, generally between 680-500 cm⁻¹. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org It is often complementary to IR spectroscopy. frontiersin.org For this compound, Raman spectroscopy would be particularly effective at detecting the symmetric vibrations of the C-Br bonds in the -CBr₃ group. The technique provides a characteristic chemical fingerprint of the molecule, which is useful for identification. arcadiascience.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretch | 2950 - 3100 | IR, Raman |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| C-Br Stretch | 680 - 500 | IR, Raman |

Should this compound be obtained in a stable, crystalline form, X-ray crystallography would be the ultimate technique for determining its precise three-dimensional structure. nih.gov This method involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. youtube.com

The analysis of this pattern allows for the calculation of an electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. nih.govyoutube.com This provides definitive, high-resolution data on:

Bond Lengths: The precise distances between the C-C, C-H, C-Br, and C-Cl atoms.

Bond Angles: The angles formed by the atoms, defining the molecule's geometry.

Conformation: The spatial arrangement of the atoms, including the rotational conformation (e.g., staggered, eclipsed) around the C-C single bond.

While a crystal structure for this compound is not available in the reviewed literature, the technique has been widely applied to other small organic molecules and haloalkanes, demonstrating its power in providing unambiguous structural proof. It is considered the gold standard for solid-state structural analysis. nih.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Chromatographic Separation and Detection Methods for this compound

The analysis of highly halogenated compounds such as this compound is effectively achieved using gas chromatography (GC), which separates volatile compounds based on their boiling points and interactions with a stationary phase. The choice of detector is critical for achieving the required selectivity and sensitivity.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detector, Mass Spectrometer, Flame Ionization Detector)

Gas chromatography is the premier technique for the separation and analysis of volatile halogenated hydrocarbons. The selection of the detector is paramount and is dictated by the analytical objectives, such as the need for sensitivity, selectivity, or structural confirmation.

Electron Capture Detector (ECD): The ECD is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. wikipedia.orgchromatographyonline.com It operates by generating a steady stream of thermal electrons from a radioactive source (typically ⁶³Ni). wikipedia.org When an electronegative analyte like this compound (containing four bromine atoms and one chlorine atom) passes through the detector, it captures electrons, causing a measurable decrease in the standing current. youtube.com This response is highly proportional to the concentration of the analyte. wikipedia.org Given the polyhalogenated nature of this compound, the ECD would provide exceptional sensitivity, making it ideal for trace-level detection. chromatographyonline.com The sensitivity of an ECD can be 10 to 1000 times greater than that of a Flame Ionization Detector for halogenated compounds. wikipedia.org

Mass Spectrometer (MS): When coupled with a GC, a mass spectrometer acts as a universal and highly specific detector. It ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint. docbrown.info For this compound, MS analysis would be definitive. The presence of multiple bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) atoms would produce a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, enabling unambiguous identification. docbrown.infochemguide.co.uk

Flame Ionization Detector (FID): The FID is a widely used, robust, and general-purpose detector for organic compounds. It pyrolyzes the sample in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. While reliable, the FID is less sensitive to halogenated compounds compared to an ECD. Its response is dependent on the number of oxidizable carbon atoms, and the presence of heteroatoms like halogens can reduce its response. Therefore, for trace analysis of this compound, the FID would not be the preferred detector.

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector Type | Principle of Operation | Selectivity | Sensitivity (Illustrative) | Application |

| Electron Capture Detector (ECD) | Measures decrease in current from electron capture by electronegative compounds. wikipedia.orgyoutube.com | Selective for halogenated compounds, nitro compounds, and conjugated carbonyls. wikipedia.org | Very High (femtogram range) | Trace environmental analysis, impurity detection. |

| Mass Spectrometer (MS) | Ionizes molecules and separates them by mass-to-charge ratio. docbrown.info | Universal, provides structural information for positive identification. docbrown.info | High (picogram range) | Confirmatory analysis, structural elucidation, complex mixture analysis. |

| Flame Ionization Detector (FID) | Measures current produced by the combustion of organic compounds in a flame. | Selective for compounds with C-H bonds. | Moderate | General organic analysis, quantification in less complex, higher concentration samples. |

Method Development for Analysis in Complex Sample Matrices (e.g., reaction mixtures, environmental extracts)

Analyzing this compound in complex matrices requires robust method development to isolate the target analyte from interfering substances.

Reaction Mixtures: The analysis of a reaction mixture, for instance, from a synthesis process, would likely involve high concentrations of the target compound, starting materials, and byproducts. A typical method would involve:

Dilution: The crude reaction mixture would be diluted in a suitable solvent (e.g., hexane, dichloromethane) to bring the analyte concentration within the linear range of the detector.

GC Column Selection: A non-polar or intermediate-polarity capillary column (e.g., DB-5, DB-1701) would likely be effective. The choice depends on the polarity of potential impurities that need to be separated.

Temperature Programming: A programmed temperature ramp from a low initial temperature to a high final temperature would be used to ensure the separation of volatile starting materials from the higher-boiling product and byproducts.

Detection: GC-MS would be the ideal technique here, as it can help identify unknown byproducts in the reaction mixture in addition to confirming and quantifying the main product.

Environmental Extracts: Environmental samples such as water or soil present a greater challenge due to the typically low concentrations of the analyte and the high complexity of the matrix. cdc.gov Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for other chlorinated hydrocarbons, provide a framework.

Extraction: The analyte would first be extracted from the sample matrix. For water samples, liquid-liquid extraction with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) would be employed. For soil or sediment, methods like Soxhlet extraction or pressurized fluid extraction might be used. cdc.gov

Cleanup and Concentration: The raw extract is often "dirty," containing many co-extracted compounds (e.g., lipids, humic substances) that can interfere with analysis. Techniques like column chromatography (using silica (B1680970) gel or alumina) can be used for cleanup. The extract is then concentrated to a small volume to improve detection limits.

Analysis: Due to the expected low levels in environmental samples, GC-ECD would be the preferred method for quantification due to its superior sensitivity for this class of compound. GC-MS would be used for confirmation of positive detections.

Optimization of Detection Limits for Trace Analysis

Achieving the lowest possible detection limits for this compound is crucial for environmental monitoring and impurity analysis. Optimization involves several aspects of the analytical method.

Sample Preparation: Maximizing the efficiency of the extraction and concentration steps is key. For a given sample size (e.g., 1 liter of water), concentrating the final extract to a smaller volume (e.g., 1 mL or less) directly lowers the detection limit.

Injection Technique: Using a large volume injector (LVI) allows for the introduction of a larger portion of the sample extract onto the GC column, thereby increasing the mass of analyte detected and improving sensitivity.

Detector Choice and Optimization: As established, the ECD is the most sensitive detector for this compound. Optimizing its performance involves fine-tuning parameters such as the detector temperature and makeup gas flow rate to maximize the signal-to-noise ratio.

Chromatographic Conditions: A well-maintained GC system with high-purity gases and a low-bleed capillary column is essential to minimize baseline noise. A temperature program that produces sharp, narrow peaks will result in a better signal-to-noise ratio and thus lower detection limits.

Method Detection Limits (MDLs) are formally determined by analyzing multiple replicate samples spiked at a low concentration and calculating the standard deviation of the results. While no specific MDLs for this compound are published, the detection limits for analogous polyhalogenated compounds using GC-ECD are typically in the low picogram-per-liter (pg/L) to nanogram-per-liter (ng/L) range for water samples. cdc.govnih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of 1,1,1,2-Tetrabromo-2-chloroethane

Quantum chemical methods are employed to examine the fundamental properties of this compound, providing a detailed picture of its electronic landscape and geometric preferences.

The electronic structure of this compound is heavily influenced by the presence of five highly electronegative halogen atoms. The carbon-halogen bonds (C-Br and C-Cl) are significantly polarized, with the halogen atoms drawing electron density away from the carbon atoms. This inductive effect creates partial positive charges (δ+) on the carbon atoms and partial negative charges (δ-) on the halogen atoms. The C1 carbon, bonded to three bromine atoms, experiences a greater cumulative electron-withdrawing effect than the C2 carbon, which is bonded to one bromine and one chlorine atom. This difference in electron density distribution is critical in determining the molecule's reactivity, particularly at its two distinct carbon centers.

The C-C bond is also affected, being polarized towards the more halogenated C1 carbon. Analysis of the molecular orbitals would likely show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are localized in ways that reflect this charge distribution, indicating the most probable sites for nucleophilic and electrophilic attack.

Rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformers. The primary conformers are the staggered conformations, which are generally more stable than the eclipsed conformations due to reduced torsional strain. For this molecule, the key staggered conformers are described by the dihedral angle between the C-H bond on C2 and the three C-Br bonds on C1.

The two main types of staggered conformers are anti and gauche.

Anti-conformer: In this arrangement, the hydrogen atom on C2 is positioned 180° away from one of the bromine atoms on C1. This is generally the most stable conformation as it minimizes steric hindrance between the bulkiest groups.

Gauche-conformer: Here, the hydrogen atom on C2 is at a 60° dihedral angle to one of the bromine atoms. This results in greater steric repulsion between the halogen atoms compared to the anti-conformer.

Due to the significant size of the bromine atoms, steric hindrance is a dominant factor in determining conformational stability. The anti-conformer, which places the C2 substituents (H, Br, Cl) in a staggered arrangement relative to the three bromine atoms on C1, would be predicted by computational models to be the lowest energy and therefore the most populated conformer at equilibrium. The energy difference between the gauche and anti-conformers for similar halogenated ethanes is typically in the range of a few kcal/mol. youtube.comyoutube.com

| Conformer | Key Dihedral Angle (H-C2-C1-Br) | Predicted Relative Stability | Primary Repulsive Interactions |

|---|---|---|---|

| Anti | 180° | Most Stable (Lowest Energy) | Minimized steric and dipole-dipole repulsions |

| Gauche | 60° | Less Stable (Higher Energy) | Increased steric repulsion between bulky bromine and chlorine atoms |

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing a single resonance for the lone proton on the C2 carbon. docbrown.info This proton is attached to a carbon that is bonded to both a bromine and a chlorine atom and is adjacent to a carbon bearing three bromine atoms. The strong electron-withdrawing effects of these five halogens would cause a significant downfield shift for this proton. The predicted chemical shift would likely be in the range of 6.0-7.0 ppm, similar to what is observed for other highly halogenated ethanes like 1,1,2,2-tetrabromoethane (B165195) (which has a proton signal around 6.04 ppm). chemicalbook.com As there are no adjacent protons, this signal would appear as a singlet.

In the ¹³C NMR spectrum, two distinct signals are expected, one for each carbon atom, due to their different chemical environments.

Vibrational Frequencies: The infrared (IR) spectrum is predicted to show characteristic vibrational frequencies for the various bonds. Strong absorption bands corresponding to the C-Br and C-Cl stretching vibrations would be prominent in the fingerprint region of the spectrum. The C-H stretching and bending vibrations would also be present. Computational frequency calculations can help assign these bands to specific molecular motions.

| Spectroscopy Type | Predicted Feature | Reasoning |

|---|---|---|

| ¹H NMR | One singlet, chemical shift (δ) ≈ 6.0-7.0 ppm | Single unique proton, deshielded by five electronegative halogens. No adjacent protons for splitting. |

| ¹³C NMR | Two distinct signals | Two chemically non-equivalent carbon atoms (CBr₃ and CHBrCl). |

| IR Spectroscopy | Strong absorptions for C-Br and C-Cl stretching | Presence of polarized carbon-halogen bonds. |

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational simulations provide a molecular-level understanding of the potential reaction pathways for this compound, including substitution and elimination reactions.

Nucleophilic substitution reactions involving this compound can theoretically proceed via Sₙ1 or Sₙ2 mechanisms.

Sₙ2 Pathway: A bimolecular (Sₙ2) attack is highly unlikely at the C1 carbon due to extreme steric hindrance from the three bulky bromine atoms. While an Sₙ2 reaction is more plausible at the C2 carbon, it would still be sterically hindered. Computational studies on similar systems show that steric crowding dramatically increases the activation energy for Sₙ2 reactions. nih.govlibretexts.org

Sₙ1 Pathway: A unimolecular (Sₙ1) mechanism is a more probable pathway for substitution. This would involve the departure of a halide leaving group to form a carbocation intermediate. Both bromine and chlorine can act as leaving groups, but the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Loss of a bromide ion from C1 would form a secondary carbocation stabilized by the remaining halogens. Loss of the bromide from C2 would form a primary carbocation, which is less stable. Therefore, the Sₙ1 reaction would most likely initiate with the loss of a bromide from the CBr₃ group. The resulting carbocation would then be attacked by a nucleophile. Computational modeling of the potential energy surface would be used to calculate the stability of the potential carbocation intermediates and the energy barriers for their formation. byjus.com

Elimination reactions often compete with substitution reactions. byjus.com For this compound, the primary mechanisms to consider are E1 and E2.

E2 Pathway: The bimolecular (E2) mechanism requires a strong base to abstract the proton from C2 in a concerted step with the departure of a leaving group from C1. dalalinstitute.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. Given the conformational constraints and steric bulk, achieving this geometry might be difficult, potentially leading to a high activation barrier.

E1 Pathway: The unimolecular (E1) mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.org After the formation of the carbocation by the loss of a bromide ion from C1, a weak base can abstract the proton from C2 to form an alkene. This pathway avoids the strict geometric requirements of the E2 reaction and is often favored for highly substituted and sterically hindered substrates. iitk.ac.in The expected product would be 1,1,2-tribromo-2-chloroethene.

Theoretical studies would focus on calculating the activation energies for both the E1 and E2 pathways to predict which mechanism is kinetically favored under different reaction conditions (e.g., choice of base and solvent).

Prediction of Thermochemical and Kinetic Parameters for Chemical Transformations

Computational chemistry provides powerful tools for predicting the thermochemical and kinetic parameters that govern the chemical transformations of haloalkanes. While specific experimental data for this compound is scarce, theoretical models can elucidate its potential reaction pathways. Haloalkanes characteristically undergo nucleophilic substitution and elimination reactions. schoolwires.netstudysmarter.co.uk Computational methods, particularly quantum mechanics, can model these processes to estimate reaction enthalpies (ΔrH°) and determine the geometries of transition states. acs.org

The primary reactions of haloalkanes include:

Nucleophilic Substitution (S_N1 and S_N2): In these reactions, a nucleophile replaces a halogen atom. schoolwires.netscribd.com Computational models can predict the feasibility and stereochemistry of these reactions. For instance, S_N2 reactions are known to proceed with an inversion of configuration, a detail that can be modeled by tracking the hybridization state of the carbon atom from sp3 to a planar sp2 transition state and back to sp3. scribd.com

Elimination (E1 and E2): These reactions involve the removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene. schoolwires.net

Other Reactions: Haloalkanes can also react with metals, such as in the Wurtz-Fittig reaction to form new carbon-carbon bonds. geeksforgeeks.org

Quantum mechanical calculations, such as semiempirical methods, are applied to study enzymatic and non-enzymatic hydrolysis. acs.org These models can map the entire energy profile of a reaction, identifying the rate-limiting steps and the influence of active site residues in enzymatic catalysis by calculating the system's enthalpy and free energy. acs.org The stability of haloalkanes in dehydrochlorination reactions, for example, can be assessed through thermodynamic calculations. nist.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for investigating the behavior of molecules at an atomic level, particularly for understanding intermolecular interactions and the profound influence of solvents. easychair.org These simulations calculate the forces between atoms and their subsequent motion over time, providing a detailed picture of the structure and dynamics of a system. nih.gov For polar molecules like haloalkanes, intermolecular forces such as dipole-dipole interactions significantly affect their physical properties. scribd.com

MD simulations on related haloethane derivatives reveal key dynamic processes. For example, simulations of 1,1,2-trichloroethane (B165190) show that molecules can undergo simultaneous changes in their spatial orientation and conformation (e.g., between gauche+ and gauche- isomers). acs.orgresearchgate.net Similarly, MD studies of liquid 1,1,1,2-tetrafluoroethane (B8821072) have been used to detail the atomistic interactions, identifying induced-dipole interactions as predominant and classifying their local arrangements. nih.gov

Solvent effects are critical in chemical reactions, as the solvent can stabilize charged intermediates and transition states through intermolecular forces like ion-dipole interactions. youtube.com The choice of solvent—whether polar protic or polar aprotic—can dramatically alter reaction rates. youtube.com MD simulations can elucidate these effects by modeling the solvent-solute interactions explicitly. easychair.org Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are particularly powerful, combining a high-level quantum description of the solute with a classical mechanics description of the solvent to study how the solvent structure influences reaction pathways and energetics. researchgate.netchemrxiv.org These simulations demonstrate that solvent polarity, hydrogen bonding capability, and dielectric constant are crucial factors determining the behavior of a solute. easychair.org

Computational Prediction of Partition Coefficients and Environmental Distribution (General methodologies for haloalkanes)researchgate.netstudysmarter.co.uk

The environmental fate and toxicity of a chemical compound are closely linked to how it partitions between different environmental compartments, such as water, soil, and air. The octanol-water partition coefficient (K_ow, often expressed as log K_ow or log P) is a key parameter used to predict the hydrophobicity and bioaccumulation potential of a substance. nih.govnih.gov Due to the difficulty and expense of experimental measurements, computational methods are widely used to predict these coefficients for haloalkanes and other environmental pollutants. nih.govrroij.com

Several physics-based and empirical models are employed for this purpose:

Solvation Models: Methods like the Solvation Model based on Density (SMD) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are used to calculate the free energy of solvation of a compound in different solvents (e.g., water and 1-octanol). nih.govacs.org The partition coefficient is then computed from the difference in these solvation free energies. acs.org These calculations can be performed using density functional theory (DFT) or Hartree-Fock (HF) theory. nih.gov

Empirical and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use descriptors derived from the molecular structure, such as the semi-empirical electrotopological index (I_SET), to estimate log P. nih.gov Other widely used empirical methods include KowWin and XlogP3. nih.gov

Machine Learning: More recently, machine learning models like kernel ridge regression (KRR) have been developed to predict partitioning coefficients from molecular structures. copernicus.org These models are trained on large datasets of known compounds and can provide rapid predictions for new molecules. copernicus.org

These computational approaches are essential for assessing the environmental distribution of haloalkanes. rroij.com Models like MaxEnt, which uses environmental variables such as soil properties and elevation, can predict the potential distribution of species in response to chemical and physical factors in the environment. aloki.hu By predicting how a compound like this compound will be distributed, these models help to evaluate its potential for persistence and bioaccumulation in various ecosystems. rroij.commdpi.com

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HBr₄Cl | PubChem |

| Molecular Weight | 380.10 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChIKey | XYIRCCZRZGAHIH-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C(C(Br)(Br)Br)(Cl)Br | PubChem |

Data sourced from PubChem CID 3852894. nih.gov

Table 2: Comparison of Computational Methods for Predicting Octanol-Water Partition Coefficients (log k_OW)

| Method | Principle | Root-Mean-Square Deviation (rmsd) from Experimental Data (log units) |

|---|---|---|

| COSMO-RS | Quantum Mechanics / Thermodynamics | ≈0.4 |

| KowWin | Empirical / Fragment-based | ≈0.4 |

| XlogP3 | Empirical / Atom-based | ≈0.4 |

| SMD (DFT) | Quantum Mechanics / Continuum Solvation | 0.9 |

| SMD (HF) | Quantum Mechanics / Continuum Solvation | 1.0 |

| PMF (MD) | Classical Molecular Dynamics | 1.1 |

Data reflects a study on 133 environmental pollutants, including haloalkanes. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1,2-tetrafluoroethane |

| 1,1,2,2-tetrachloroethane (B165197) |

| 1,1,2-trichloroethane |

| 1,2-dichloroethane |

| 1-octanol |

| 2-chloroethanol |

| Acetone |

| Alcohols |

| Alkenes |

| Alkyl Halides |

| Amines |

| Ammonia |

| Bromoethane |

| Carbon |

| Chlorine |

| Chlorofluorocarbons |

| Cyclohexanol |

| Cyclohexene |

| Ethers |

| Ethane (B1197151) |

| Ethyl bromide |

| Fructose |

| Halogen |

| Hydrogen |

| Iodoform |

| Methane |

| Methanol |

| Methyl chloride |

| Methyl iodide |

| Oxygen |

| Sodium Dodecyl Sulfate (B86663) |

| Thiols |

| Toluene |

Environmental Behavior and Biogeochemical Pathways

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation mechanisms are critical in determining the fate of 1,1,1,2-Tetrabromo-2-chloroethane in the environment, particularly in settings where microbial activity is limited.

Hydrolysis is a key abiotic degradation pathway for haloalkanes in aqueous environments, involving the substitution of a halogen atom with a hydroxyl group from water. This reaction is generally slow at ambient temperatures but can be a significant long-term attenuation process. The rate of hydrolysis is dependent on the nature of the halogen, with the carbon-halogen bond strength being a determining factor. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. savemyexams.com Consequently, the bromine atoms in this compound would be more susceptible to hydrolysis than the chlorine atom.

The reaction can proceed via two primary mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism favored by tertiary and some secondary haloalkanes, where the rate-determining step is the formation of a carbocation.

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism, more common for primary haloalkanes, where a nucleophile (in this case, a water molecule or hydroxide (B78521) ion) attacks the carbon atom, and the halogen atom departs simultaneously. youtube.com

For this compound, being a substituted ethane (B1197151), the steric hindrance around the carbon atoms would influence the predominant mechanism. The presence of multiple bulky bromine atoms might favor an SN1-like pathway under certain conditions. The presence of a base, such as sodium hydroxide, can accelerate hydrolysis. studysmarter.co.uk

Table 1: General Comparison of Carbon-Halogen Bond Enthalpies and Relative Hydrolysis Rates

| Halogen | Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |

| F | 485 | Very Slow |

| Cl | 346 | Slow |

| Br | 290 | Faster |

| I | 228 | Fastest |

This table provides generalized data for haloalkanes to illustrate the principles of hydrolytic degradation.

Once in the atmosphere, this compound is expected to undergo photochemical degradation, primarily through reactions with photochemically generated hydroxyl radicals (•OH). rsc.org This process is a major removal pathway for many volatile organic compounds in the troposphere. The rate of this reaction is crucial in determining the atmospheric lifetime of the compound. While direct photolysis by solar radiation is possible, the reaction with hydroxyl radicals is typically the more significant atmospheric degradation route for haloalkanes. noaa.gov

In aquatic environments, photochemical degradation can also occur. Halide ions in water can be converted into reactive halogen species (RHS) through sensitized photolysis and reactions with other reactive oxygen species (ROS) like hydroxyl radicals and ozone, which are generated by sunlight. nih.govmdpi.com These RHS can then react with and degrade organic compounds like this compound.

Due to its likely volatility, this compound released to soil or water surfaces is expected to partition into the atmosphere. youtube.com The rate of volatilization is governed by its Henry's Law constant, which describes the partitioning between the aqueous and gaseous phases. For haloalkanes, volatilization is a significant process that transfers the contaminant from terrestrial and aquatic systems to the atmosphere.

Once in the atmosphere, its fate is modeled based on its reaction rate with hydroxyl radicals and other atmospheric oxidants. rsc.org The atmospheric lifetime of a haloalkane is a critical parameter in assessing its potential for long-range transport and its contribution to phenomena like photochemical smog.

Biotic Degradation Mechanisms and Microbial Interactions

Microbial activity plays a pivotal role in the natural attenuation of halogenated compounds in the subsurface.

Under anaerobic conditions, which are common in contaminated groundwater and sediments, this compound is expected to undergo reductive dehalogenation. This process involves the removal of halogen atoms and their replacement with hydrogen atoms. Two primary pathways for reductive dehalogenation of haloalkanes are:

Hydrogenolysis: In this pathway, a halogen atom is replaced by a hydrogen atom. For a polyhalogenated ethane, this would occur sequentially, leading to less halogenated and generally less toxic daughter products.

Dichloroelimination (or Dihaloelimination): This pathway involves the removal of two adjacent halogen atoms, resulting in the formation of a double bond and producing a haloalkene. researchgate.net

Given the structure of this compound, both pathways are plausible. The bromine atoms, being more easily cleaved, would likely be removed first. Reductive dehalogenation is often a biologically mediated process where the halogenated compound acts as an electron acceptor. epa.govnih.gov

Table 2: Potential Reductive Dehalogenation Products of Halogenated Ethanes

| Parent Compound | Degradation Pathway | Primary Daughter Product(s) |

| 1,1,2,2-Tetrachloroethane (B165197) | Hydrogenolysis | 1,1,2-Trichloroethane (B165190) |

| 1,1,2,2-Tetrachloroethane | Dichloroelimination | 1,2-Dichloroethene |

| 1,1,1-Trichloroethane | Hydrogenolysis | 1,1-Dichloroethane |

This table illustrates common degradation pathways for a related chlorinated ethane.

The biotransformation of haloalkanes is carried out by a diverse range of microorganisms. huji.ac.il Under anaerobic conditions, specific groups of bacteria, known as organohalide-respiring bacteria, are capable of using halogenated compounds as terminal electron acceptors in their respiration. enviro.wiki Genera such as Dehalococcoides, Dehalobacter, and Desulfomonile have been implicated in the reductive dehalogenation of chlorinated ethanes and ethenes. nih.govnih.gov

Aerobic Biodegradation Potential

The aerobic biodegradation of highly halogenated alkanes like this compound is generally considered to be a slow process. The presence of multiple halogen atoms, particularly on adjacent carbon atoms (vicinal halogenation), significantly increases the recalcitrance of the molecule to microbial attack.

Research on the biodegradation of chlorinated alkanes has shown that the position and number of chlorine atoms strongly influence the rate of degradation. Studies on Pseudomonas sp. strain 273, which possesses an oxygenolytic dehalogenase, revealed that terminal chlorination is more favorable for dehalogenation than vicinal chlorination. nih.gov In fact, for compounds with vicinal chlorination at the center or both ends of the molecule, no dehalogenation was detected. nih.gov Given that this compound contains both a trichloromethyl group and a vicinal chloro-bromo configuration, it is expected to exhibit high resistance to aerobic biodegradation.

While specific studies on the aerobic biodegradation of this compound are scarce, research on other polyhalogenated compounds offers insights. For instance, the aerobic cometabolic biodegradation of a mixture of chlorinated aliphatic hydrocarbons, including 1,1,2,2-tetrachloroethane, has been investigated, but this process often requires the presence of a primary growth substrate and can be limited by the toxicity of the compound or its transformation products. uab.cat Studies on the aerobic degradation of brominated flame retardants, such as tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), by a bacterial consortium have shown that degradation can occur, but it is dependent on the presence of an additional carbon source. mdpi.com

Table 1: Factors Influencing Aerobic Biodegradation of Halogenated Alkanes

| Factor | Influence on Biodegradation | Reference |

| Number of Halogens | Increasing number of halogens generally decreases the rate of aerobic biodegradation. | nih.gov |

| Position of Halogens | Vicinal halogenation significantly hinders aerobic biodegradation compared to terminal halogenation. | nih.gov |

| Co-substrates | The presence of a primary growth substrate can sometimes facilitate the cometabolic degradation of highly halogenated compounds. | uab.cat |

| Microbial Strain | The enzymatic machinery of the specific microbial strain is crucial for dehalogenation. | nih.gov |

Formation and Occurrence as Disinfection By-Products (DBPs) in Water Treatment Systems

Disinfection of drinking water and swimming pool water with chlorine is a critical public health measure. However, this process can lead to the formation of a wide array of disinfection by-products (DBPs) through the reaction of chlorine with natural organic matter (NOM) present in the water. When the source water contains bromide ions (Br⁻), a common constituent of many water sources, the formation of brominated and mixed bromo-chloro DBPs can occur.

The formation of these halogenated DBPs is a complex process influenced by several factors, including the concentrations of chlorine, bromide, and NOM, as well as pH, temperature, and reaction time. nih.govrsc.org The reaction mechanism involves the oxidation of bromide by chlorine to form hypobromous acid (HOBr), which is a more powerful brominating agent than hypochlorous acid (HOCl) is a chlorinating agent. This leads to the preferential incorporation of bromine into the organic precursors, resulting in the formation of brominated DBPs.

While the presence of common brominated DBPs like bromoform (B151600) and brominated acetic acids in chlorinated water is well-documented, the formation of more complex and highly halogenated compounds like this compound is less studied but plausible under certain conditions. nih.govbohrium.com The presence of both bromine and chlorine in the reaction system allows for the formation of mixed halogenated species. bohrium.com Over 100 different DBPs have been identified in swimming pools, many of which are halogenated compounds. bohrium.com

Table 2: Factors Influencing the Formation of Brominated DBPs

| Factor | Influence on DBP Formation | Reference |

| Bromide Concentration | Higher bromide concentrations lead to a greater formation of brominated DBPs. | nih.gov |

| Chlorine Dose | Affects the overall formation of DBPs. | nih.gov |

| Natural Organic Matter (NOM) | Serves as the precursor for DBP formation. | rsc.org |

| pH | Influences the speciation of chlorine and bromine and the reaction kinetics. | rsc.org |

| Temperature | Higher temperatures can increase the rate of DBP formation. | rsc.org |

| Reaction Time | Longer contact times between the disinfectant and NOM can lead to higher DBP concentrations. | nih.gov |

Transport and Distribution in Geo-Environmental Media

The movement of this compound through soil and its potential to contaminate groundwater is largely controlled by its sorption characteristics and the hydrogeological properties of the subsurface environment.

The sorption of non-polar organic compounds like haloalkanes to soil and sediment is primarily driven by partitioning into the soil organic matter (SOM). mdpi.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates a stronger tendency for the compound to bind to soil particles and a lower mobility.

Table 3: Sorption Coefficients for a Related Haloalkane

| Compound | Koc (L/kg) | Soil Type | Reference |

| 1,1,2,2-Tetrachloroethane | 46 | Silt Loam | cdc.gov |

| 1,1,2,2-Tetrachloroethane | up to 240 | Not specified | cdc.gov |

The potential for this compound to leach from the soil surface and contaminate underlying groundwater is a significant environmental concern. This potential is a function of its persistence in the soil, its sorption affinity, and the rate of water infiltration.

Given its expected resistance to biodegradation and its potentially moderate sorption to soil organic matter, this compound is likely to be mobile in the subsurface. cdc.gov In soils with low organic matter content, such as sandy soils, the sorption will be even more limited, increasing the risk of leaching. Once in the groundwater, its persistence can lead to the formation of contaminant plumes that can migrate over long distances. Halogenated hydrocarbons are common groundwater contaminants due to their widespread use and their chemical properties that favor persistence and mobility in the subsurface. cdc.gov The presence of 1,1,2,2-tetrachloroethane has been detected in groundwater, indicating its potential to leach. cdc.gov

Advanced Research Applications in Organic Synthesis and Materials Chemistry

1,1,1,2-Tetrabromo-2-chloroethane as a Building Block in Complex Organic Synthesis

A thorough review of scientific databases and chemical literature indicates a significant lack of research into the use of this compound as a foundational component in complex organic synthesis.

Precursor for Diversely Substituted Ethane (B1197151) Derivatives

Currently, there are no specific, documented research findings that demonstrate the use of this compound as a precursor for creating diversely substituted ethane derivatives. While its structure, containing four bromine atoms and one chlorine atom, theoretically allows for a variety of substitution reactions, the academic literature does not provide examples of such transformations. Chemical suppliers note that the compound itself is a product of synthesis, often requiring a catalyst, but its subsequent use as a reactive building block is not detailed. evitachem.com

Reagent in Cascade or Multicomponent Reactions for Novel Compound Synthesis

No available research studies describe the application of this compound as a key reagent in cascade or multicomponent reactions for the purpose of synthesizing novel compounds.

Exploration of its Role in Advanced Materials Chemistry

The exploration of this compound in materials science is primarily centered on its potential as a flame retardant, owing to its high halogen content.

Research into Novel Flame Retardant Chemistries based on Bromine and Chlorine Content

The high mass percentage of bromine and chlorine in this compound has led to its identification as a potential flame retardant. Chemical suppliers market the compound for this application, highlighting its high bromine content. smolecule.com Its effectiveness stems from the ability of halogen radicals, released at high temperatures, to interrupt the radical chain reactions of combustion in the gas phase.

Table 1: Halogen Content and Properties Relevant to Flame Retardancy

| Property | Data | Significance for Flame Retardancy |

| Molecular Formula | C₂HBr₄Cl | Indicates a high degree of halogenation. |

| Molecular Weight | 400.08 g/mol | --- |

| Bromine Content | ~79.9% by mass | High bromine content is a key indicator of potential flame retardant efficiency through radical trapping mechanisms. |

| Total Halogen Content | ~88.8% by mass | The combined high percentage of bromine and chlorine suggests a strong potential to inhibit combustion. |

Investigation of its Potential as a Specialized Solvent for Unique Chemical Processes

There is no evidence in the reviewed literature of this compound being investigated or used as a specialized solvent for unique chemical processes. Its physical properties, such as volatility, have been noted in the context of its presence as a trace contaminant in water, but not in the context of a reaction medium. nih.govncceh.ca

Emerging Research Frontiers and Future Directions for 1,1,1,2 Tetrabromo 2 Chloroethane

The study of polyhalogenated compounds like 1,1,1,2-Tetrabromo-2-chloroethane is entering a new phase, driven by advancements in sustainable chemistry, analytical instrumentation, computational modeling, and biotechnology. While research specifically targeting this compound is limited, broader trends in the field of polyhalogenated alkanes offer a clear roadmap for future investigations. These emerging frontiers aim to develop greener synthetic methods, achieve a deeper understanding of reaction mechanisms, create more sensitive detection platforms, predict environmental behavior, and devise effective remediation strategies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1,2-Tetrabromo-2-chloroethane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of ethane derivatives. Bromination/chlorination reactions under controlled temperatures (e.g., 40–60°C) with catalysts like FeCl₃ or AlBr₃ are common. Purity is influenced by stoichiometric ratios of Br₂/Cl₂ and reaction time. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Analytical validation using GC-MS and IR spectroscopy ensures structural integrity .

Q. How can this compound be reliably detected and quantified in environmental samples?

- Methodological Answer : Use EPA Method 524.2 or 8260B with gas chromatography-mass spectrometry (GC-MS) for volatile organic compound (VOC) analysis. Calibration standards should account for matrix effects in water or soil. For low concentrations (<1 ppb), solid-phase microextraction (SPME) or purge-and-trap preconcentration improves sensitivity. Confirmatory techniques include high-resolution mass spectrometry (HRMS) to distinguish from co-eluting DBPs like tetrachloroethane isomers .

Q. What thermodynamic properties are critical for predicting the compound’s behavior in chemical mixtures?

- Methodological Answer : Key properties include vapor pressure, Henry’s law constant, and octanol-water partition coefficient (log Kₒw). Experimental determination via static headspace GC or computational methods (e.g., COSMO-RS) is advised. Excess Gibbs energy functions and activity coefficients for binary mixtures (e.g., with acetophenone) can be derived using vapor-liquid equilibrium (VLE) studies .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in aerobic vs. anaerobic environments, and how do they impact remediation strategies?

- Methodological Answer : Under aerobic conditions, microbial dehalogenation via Dehalococcoides spp. may partially degrade the compound to dibromo-chloroethane. Anaerobic zones favor reductive debromination, but incomplete degradation risks toxic intermediates. Column studies simulating groundwater flow (e.g., up-flow aerobic reactors) show 40–50% reduction in aqueous concentrations, validated via TOC analysis and ion chromatography .

Q. How do data contradictions in recovery rates during GC-MS analysis affect environmental risk assessments?

- Methodological Answer : High bias in QC samples (e.g., LCS recovery >120% for tetrachloroethane analogs) suggests matrix interference or column contamination. Statistical tools like Grubbs’ test identify outliers. Risk models should incorporate uncertainty factors (UF) for detection limits and cross-validate with alternative methods (e.g., LC-TOF/MS) to mitigate false positives/negatives .

Q. What mechanistic insights exist for the infrared multiphoton dissociation (IRMPD) of halogenated ethanes, and how can they inform photodegradation studies?

- Methodological Answer : IRMPD studies on analogs (e.g., 2-chloro-1,1,1,2-tetrafluoroethane) reveal competitive dissociation pathways: three-centered HCl elimination vs. C–Cl bond rupture. Time-resolved photofragmentation translational spectroscopy (PTS) quantifies branching ratios. For this compound, laser-induced breakdown spectroscopy (LIBS) can map Br/Cl radical formation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.